benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of a benzyl group attached to the oxygen atom of the coumarin moiety, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve 7-hydroxy-2H-chromen-2-one and benzyl chloroacetate in dichloromethane.
- Add a slight excess of triethylamine to the reaction mixture.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Isolate the product by filtration and purify it using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases such as cancer, Alzheimer’s disease, and microbial infections.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. Additionally, it can modulate reactive oxygen species (ROS) levels, leading to oxidative stress and apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives such as:
4-Methyl-2-oxo-2H-chromen-7-yloxyacetate: Similar structure but with a methyl group at the 4-position, which may alter its biological activity.
7-Hydroxy-4-methylcoumarin: Lacks the benzyl group, resulting in different chemical and biological properties.
Coumarin-3-carboxylic acid: Contains a carboxylic acid group at the 3-position, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.
Properties
IUPAC Name |
benzyl 2-(2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c19-17-9-7-14-6-8-15(10-16(14)23-17)21-12-18(20)22-11-13-4-2-1-3-5-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUSVOLMJFDBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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